molecular formula C13H27O3P B14111629 Undecenyl dimethyl phosphonate

Undecenyl dimethyl phosphonate

Cat. No.: B14111629
M. Wt: 262.33 g/mol
InChI Key: SQIJBWOLANQDCT-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus atom, hold a significant position in modern chemistry. scholarsresearchlibrary.comorganic-chemistry.org Their chemistry is rich and varied, largely due to phosphorus's ability to exist in different oxidation states, most commonly +V and +III. researchgate.net This class of compounds is defined by the presence of at least one direct phosphorus-carbon (P-C) bond, which distinguishes them from phosphate (B84403) esters that feature P-O-C linkages. uni-saarland.de This P-C bond is notably robust and resistant to both chemical and enzymatic hydrolysis, a key feature contributing to their stability and widespread use. uni-saarland.dechinesechemsoc.org

The field of organophosphorus chemistry has seen rapid advancements, particularly since the mid-20th century. scholarsresearchlibrary.com These compounds are integral to numerous applications, ranging from agriculture, where they are used as herbicides and insecticides, to medicinal chemistry and materials science. scholarsresearchlibrary.comchinesechemsoc.org The versatility of their structure allows for a wide array of derivatives, including phosphonic acids, phosphinates, phosphine (B1218219) oxides, and their corresponding esters and amides. researchgate.net The synthesis of these compounds often relies on key phosphorus-based precursors like phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosphorus oxychloride (POCl₃). scholarsresearchlibrary.com The continuous development of new synthetic methodologies, including recent advances in radical reactions, continues to expand the library of accessible organophosphorus structures and their applications. chinesechemsoc.orgchinesechemsoc.org

Significance and Role of Phosphonate (B1237965) Esters in Chemical Synthesis and Materials Science

Phosphonate esters, characterized by the C−PO(OR)₂ functional group, are a prominent subclass of organophosphorus compounds. ethz.ch They serve as crucial intermediates and building blocks in organic synthesis. uni-saarland.de The Michaelis-Arbuzov reaction is a cornerstone for the formation of the P-C bond in phosphonates, typically involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.org This and other synthetic routes, such as the Pudovik reaction, provide access to a vast range of phosphonate structures with tailored functionalities. researchgate.net

In materials science, phosphonate esters and their corresponding acids are widely utilized for their ability to modify surfaces and impart specific properties to materials. They are known to act as effective chelating agents for metal ions, a property that is leveraged in applications like corrosion inhibition and scale prevention in industrial water systems. ethz.chupl-ltd.com The phosphonate group can strongly adsorb onto metal oxide surfaces, forming self-assembled monolayers (SAMs) that can alter surface energy, adhesion, and biocompatibility. google.comuni-pannon.hu Furthermore, phosphonate esters are incorporated into polymers to serve as flame retardants, plasticizers, and adhesion promoters. uni-saarland.deresearchgate.net The synthesis of polymerizable phosphonates, which contain a reactive group like a methacrylate (B99206), allows for their covalent integration into polymer networks, creating materials with enhanced durability and functionality. researchgate.netuni-pannon.hu

Structural and Functional Contextualization of Undecenyl Dimethyl Phosphonate within Long-Chain Phosphonate Chemistry

This compound is a member of the long-chain alkyl phosphonate family. Its structure is characterized by two key features: a dimethyl phosphonate headgroup and a long, eleven-carbon alkyl chain (undecyl) terminating in a vinyl group (undecenyl).

The dimethyl phosphonate group, -PO(OCH₃)₂, is a polar, hydrophilic moiety that dictates the compound's reactivity in phosphorylation reactions and its ability to coordinate with metal surfaces. The methyl esters can be selectively hydrolyzed to yield the corresponding phosphonic acid, -PO(OH)₂, which is often the active form for applications such as surface adhesion and chelation. google.com

The undecenyl chain, - (CH₂)₉CH=CH₂, is a long, nonpolar, hydrophobic tail. This long alkyl chain is crucial for its surfactant-like properties and its ability to participate in the formation of organized structures, such as self-assembled monolayers on surfaces. uni-pannon.hu The terminal double bond (alkene) is a particularly important functional group, rendering the molecule polymerizable. This allows it to be incorporated into polymer chains via radical polymerization, making it a valuable monomer for creating functional polymers and surface coatings. ethz.chgoogle.com The combination of the hydrophilic phosphonate head and the hydrophobic, polymerizable tail makes this compound an amphiphilic molecule with significant potential in surface modification and polymer science. uni-pannon.hu

Current Research Landscape and Emerging Areas for this compound

Current research involving this compound and related long-chain alkenyl phosphonates is primarily focused on materials science and surface engineering. A significant area of investigation is its use in the formation of self-assembled monolayers (SAMs) to protect metal surfaces from corrosion. uni-pannon.hu The phosphonate headgroup provides strong anchoring to metal oxide layers, while the long alkyl chains form a dense, hydrophobic barrier. google.comuni-pannon.hu

Another major research thrust is its application as a polymerizable surfactant or monomer. google.com By incorporating it into monomer mixtures, the resulting polymers can be endowed with modified surface properties. google.com For instance, adding small amounts to the formulation of materials for contact lenses or other biomedical devices can alter surface wettability and reduce biofouling. georgefox.edu The terminal vinyl group allows it to be covalently bonded within a polymer matrix, ensuring the permanence of the surface modification. ethz.ch

Emerging applications are exploring the use of such functional phosphonates in the creation of advanced hybrid materials and nanocomposites. The ability to anchor to inorganic nanoparticles via the phosphonate group while simultaneously co-polymerizing with an organic matrix through the vinyl group makes it an excellent coupling agent. Research is also directed towards developing greener and more efficient synthetic routes, including biocatalytic methods and flow chemistry, for producing functionalized phosphonates. researchgate.netmdpi.com

Defined Research Aims and Scope of Inquiry Pertaining to this compound

The primary research aim concerning this compound is to fully exploit its bifunctional nature—combining surface activity with polymerizability—for the development of advanced functional materials. The scope of inquiry is centered on a few key areas:

Synthesis and Functionalization: Developing and optimizing synthetic pathways, such as the Michaelis-Arbuzov or radical Arbuzov reactions, to produce high-purity this compound and its derivatives. chinesechemsoc.orgchinesechemsoc.org This includes exploring modifications to the alkyl chain or the ester groups to fine-tune its properties.

Surface Modification and Self-Assembly: Systematically studying the formation of self-assembled monolayers on various substrates (e.g., steel, aluminum, titanium oxides). uni-pannon.hu This involves characterizing the structure, density, and stability of these layers and correlating these properties with performance in applications like corrosion inhibition and adhesion promotion. google.com

Polymer Chemistry: Investigating its behavior as a monomer in co-polymerization reactions. This includes determining its reactivity ratios with other common monomers and evaluating the properties of the resulting copolymers, such as thermal stability, mechanical strength, and surface energy.

Applications in Hybrid Materials: Exploring its role as a molecular linker at the interface between organic polymers and inorganic materials (e.g., metal oxide nanoparticles, pigments). The goal is to create nanocomposites with enhanced properties for use in coatings, adhesives, and electronic devices. google.com

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Functional Groups
Dimethyl PhosphiteC₂H₇O₃P110.05Phosphonate
This compoundC₁₃H₂₇O₃P262.33 (Calculated)Dimethyl Phosphonate, Alkene
Undecenyl Phosphonic AcidC₁₁H₂₃O₃P234.27Phosphonic Acid, Alkene
Trimethyl PhosphiteC₃H₉O₃P124.08Trialkyl Phosphite

Note: Data for this compound is calculated based on its structure as specific experimental data is not widely published in readily available databases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H27O3P

Molecular Weight

262.33 g/mol

IUPAC Name

11-dimethoxyphosphorylundec-1-ene

InChI

InChI=1S/C13H27O3P/c1-4-5-6-7-8-9-10-11-12-13-17(14,15-2)16-3/h4H,1,5-13H2,2-3H3

InChI Key

SQIJBWOLANQDCT-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CCCCCCCCCC=C)OC

Origin of Product

United States

Synthetic Methodologies for Undecenyl Dimethyl Phosphonate and Its Derivatives

Historical Development of Phosphonate (B1237965) Ester Synthesis

The field of organophosphorus chemistry, specifically the synthesis of phosphonates, has a rich history dating back to the late 19th century. Phosphonates are organophosphorus compounds characterized by a direct carbon-to-phosphorus (C-P) bond. The first synthesis of compounds containing a C-P bond, specifically bisphosphonates, was reported by von Baeyer and Hofmann in 1897. wikipedia.org This foundational work was closely followed by the discovery of one of the most crucial reactions for phosphonate synthesis in 1898 by August Michaelis, which was later extensively developed by Aleksandr Arbuzov. wikipedia.orgchinesechemsoc.org This reaction, now known as the Michaelis-Arbuzov reaction, became a cornerstone for the formation of the P-C bond and the preparation of phosphonate esters from trivalent phosphorus esters. wikipedia.orgnih.govnih.gov

For many decades, research into phosphonates was primarily driven by academic interest. However, the discovery of the first naturally occurring phosphonate, 2-aminoethylphosphonic acid (ciliatine), in 1959 from protozoa extracts marked a significant turning point. nih.gov This discovery revealed that phosphonates were not just synthetic curiosities but also components of biological systems, where they function as stable bioisosteres for phosphate (B84403) groups in molecules like phosphonolipids. wikipedia.orgnih.gov This biological relevance spurred significant interest in the synthesis of a wide array of phosphonate derivatives for applications in medicine, agriculture, and materials science. chinesechemsoc.orgrsc.org The development of synthetic methods has since evolved from classical high-temperature reactions to more sophisticated and milder techniques, including catalyzed and photochemically-assisted reactions. nih.govnih.gov

Michaelis-Arbuzov Reaction and its Variants for Dialkyl Phosphonate Formation

The Michaelis-Arbuzov reaction is the most fundamental and widely used method for synthesizing phosphonate esters. chinesechemsoc.org The classical reaction involves the treatment of a trialkyl phosphite (B83602) with an alkyl halide. nih.gov The mechanism is initiated by the nucleophilic attack of the trivalent phosphorus atom of the phosphite on the electrophilic carbon of the alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org This step forms a trialkoxyphosphonium salt as an intermediate. wikipedia.orgorganic-chemistry.org In the subsequent step, the displaced halide anion attacks one of the alkoxy carbons of the phosphonium (B103445) salt, also via an SN2 mechanism, leading to the formation of a pentavalent dialkyl alkylphosphonate and a new, often volatile, alkyl halide. wikipedia.org

The reactivity of the substrates in the classical Michaelis-Arbuzov reaction generally follows established trends. The reaction works best with primary alkyl halides, while secondary halides are less reactive and tertiary halides are typically unreactive. nih.gov Trialkyl phosphites are a common phosphorus reactant, though they often require elevated temperatures, typically between 120°C and 160°C, for the reaction to proceed efficiently. wikipedia.org

Over the years, numerous variants of the Michaelis-Arbuzov reaction have been developed to improve its scope, efficiency, and functional group tolerance, and to allow for milder reaction conditions. These include:

Lewis Acid-Mediated Reaction : The use of Lewis acids as catalysts can promote the reaction, often allowing it to proceed at room temperature. nih.govorganic-chemistry.org

Silyl-Arbuzov Reaction : This variation utilizes silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite. A key difference is that the reactivity order of alkyl halides is reversed compared to the classic reaction (RCl > RBr > RI). nih.gov

Radical Arbuzov Reaction : A modern alternative involves a photoredox-catalyzed process where radical phosphonylation reagents react with alkyl halides. chinesechemsoc.org This method is notable for its excellent functional group tolerance and its applicability to primary, secondary, and even tertiary alkyl halides under mild, room-temperature conditions. chinesechemsoc.org

These advancements have significantly expanded the utility of the Michaelis-Arbuzov reaction, making it a versatile tool for the synthesis of a vast library of phosphonate compounds. nih.gov

Synthesis of Undecenyl Dimethyl Phosphonate Analogues

The synthesis of this compound and its derivatives employs several key organophosphorus reactions. These methods allow for the introduction of the dimethyl phosphonate group onto an eleven-carbon chain, which can be further functionalized for various applications, such as the creation of specialized polymers.

A general and direct method for creating phosphonate and phosphate esters is the phosphorylation of an alcohol. This strategy can be applied to the synthesis of undecenyl phosphonate analogues by reacting an undecenyl alcohol derivative with a suitable phosphorylating agent. A common approach involves the use of phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534), in an appropriate solvent like tetrahydrofuran (B95107) (THF). nih.gov The alcohol's hydroxyl group attacks the phosphorus center, and the base neutralizes the HCl byproduct. Subsequent hydrolysis or alcoholysis of the remaining P-Cl bonds yields the desired phosphonate or phosphate ester.

This method has been used for the synthesis of similar structures, such as 10-methacryloyloxydecyl dihydrogen phosphate (MDP), where 10-hydroxydecyl methacrylate (B99206) is reacted with phosphoryl chloride, followed by hydrolysis. wikipedia.org For this compound, a similar reaction could be envisioned starting with 10-undecen-1-ol (B85765). The alcohol would be reacted with an appropriate phosphorus (V) species, like dimethyl chlorophosphonate, or through a multi-step process involving POCl₃ followed by reaction with methanol (B129727) to form the dimethyl ester.

The free-radical addition of a dialkyl phosphite (also known as a dialkyl hydrogenphosphonate) to an olefin is a powerful and direct method for forming a C-P bond at a site of unsaturation. researchgate.net This reaction, sometimes referred to as a H-phosphonate-ene reaction, is particularly useful for synthesizing alkyl phosphonates from terminal alkenes. rsc.org

The synthesis of a precursor to this compound derivatives has been demonstrated using this approach. amazonaws.com In a specific example, dimethyl hydrogenphosphonate (dimethyl phosphite) is added across the double bond of undec-10-enyl acetate (B1210297). The reaction is initiated by a radical initiator, such as di-tert-butyl peroxide, at elevated temperatures (e.g., 135°C). amazonaws.com The peroxide decomposes to form tert-butoxy (B1229062) radicals, which then abstract the hydrogen atom from dimethyl phosphite to generate a phosphonyl radical. This phosphorus-centered radical adds to the terminal carbon of the undec-10-enyl acetate double bond, following an anti-Markovnikov pattern. The resulting carbon-centered radical then abstracts a hydrogen from another molecule of dimethyl phosphite, propagating the radical chain and yielding the target dimethyl(11-acetyloyloxyundecyl)phosphonate. rsc.orgamazonaws.com This method provides a high-yield route to a saturated phosphonate chain that can be further modified.

Transesterification is a versatile method for modifying phosphonate esters. This approach involves reacting an existing phosphonate ester with an alcohol, resulting in the exchange of one of the ester groups. For the synthesis of undecenyl phosphonates, one could perform a transesterification reaction between a simple, readily available trialkyl phosphite, such as trimethyl phosphite or triphenyl phosphite, and 10-undecen-1-ol. google.com

A general procedure for transesterification involves heating a diaryl or dialkyl phosphonate with the desired alcohol, often in the presence of a catalyst. google.com For instance, reacting a diaryl phosphonate with an aliphatic alcohol using an alkali metal alkoxide as a catalyst can produce mixed aryl alkyl phosphonates in high yields. google.com A similar strategy could be employed by reacting dimethyl phosphonate with 10-undecen-1-ol to produce this compound, although this would likely result in a mixture of products requiring careful separation. A more controlled, sequential transesterification process, as demonstrated in the synthesis of pentaerythritol (B129877) diphosphites, could also be adapted. google.com This would involve first reacting a phosphorus precursor like triphenyl phosphite with 10-undecen-1-ol, followed by a second transesterification with methanol to yield the final dimethyl ester.

Functionalized monomers like dimethyl(11-methacryloyloxy-undecyl)phosphonate are valuable for creating specialized polymers with applications in surface modification and biomaterials. amazonaws.comethz.ch The synthesis of this monomer is a prime example of a multi-step route that combines several of the reactions previously discussed. An improved protocol for its synthesis has been detailed, starting from 10-undecen-1-ol. amazonaws.com

The synthesis proceeds through the following key steps:

Protection of the Hydroxyl Group : The starting material, 10-undecen-1-ol, is first reacted with acetyl chloride in the presence of triethylamine. This converts the terminal hydroxyl group into an acetate ester, yielding undec-10-enyl acetate. This step protects the hydroxyl group and prevents it from interfering in the subsequent radical addition step. amazonaws.com

Radical Addition of Dimethyl Phosphite : As described in section 2.3.2, dimethyl hydrogenphosphonate is added across the terminal double bond of undec-10-enyl acetate using di-tert-butyl peroxide as a radical initiator. This reaction forms dimethyl(11-acetyloyloxyundecyl)phosphonate with high efficiency. amazonaws.com

Deprotection of the Hydroxyl Group : The acetate protecting group is removed by hydrolysis. The dimethyl(11-acetyloyloxyundecyl)phosphonate is treated with a base, such as potassium hydroxide (B78521), in methanol. This saponification reaction cleaves the acetate ester, regenerating the terminal hydroxyl group to yield dimethyl(11-hydroxy-undecyl)phosphonate. amazonaws.com

Final Functionalization (Methacrylation) : The terminal hydroxyl group of dimethyl(11-hydroxy-undecyl)phosphonate is then esterified with methacryloyl chloride in the presence of triethylamine at low temperature (0°C). This attaches the polymerizable methacrylate group, yielding the final monomer, dimethyl(11-methacryloyloxy-undecyl)phosphonate. amazonaws.com

This multi-step pathway demonstrates how fundamental organic and organophosphorus reactions can be strategically combined to build complex, functionalized molecules from simple precursors.

Data Tables

Table 1: Multi-step Synthesis of Dimethyl(11-methacryloyloxy-undecyl)phosphonate

StepStarting MaterialReagentsProductYield
110-Undecen-1-olAcetyl chloride, Triethylamine, DichloromethaneUndec-10-enyl acetate98%
2Undec-10-enyl acetateDimethyl hydrogenphosphonate, Di-tert-butyl peroxideDimethyl(11-acetyloyloxyundecyl)phosphonate88%
3Dimethyl(11-acetyloyloxyundecyl)phosphonatePotassium hydroxide, MethanolDimethyl(11-hydroxy-undecyl)phosphonate84%
4Dimethyl(11-hydroxy-undecyl)phosphonateMethacryloyl chloride, Triethylamine, DichloromethaneDimethyl(11-methacryloyloxy-undecyl)phosphonate-

Data sourced from Zoulalian et al. Supporting Information. amazonaws.com

Transesterification and Esterification Approaches for Tailored Undecenyl Phosphonates

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound focus on efficiency, selectivity, and sustainability. These methods often employ catalysts to facilitate the formation of the crucial carbon-phosphorus bond and utilize green chemistry principles to minimize environmental impact.

Catalytic Synthesis Protocols

The catalytic hydrophosphonylation of alkenes is a primary method for the synthesis of alkyl phosphonates. This reaction involves the addition of a P-H bond from a phosphonating agent, such as dimethyl phosphite, across the double bond of an alkene. For the synthesis of this compound, 10-undecene would be the logical starting alkene.

Various catalytic systems have been developed for the hydrophosphonylation of terminal alkenes. researchgate.net Transition metal complexes, particularly those based on palladium, are often employed. For instance, palladium complexes can catalyze the addition of H-phosphonates to alkynes, and similar principles can be applied to alkenes. researchgate.net Radical-initiated reactions also provide a pathway to the anti-Markovnikov addition product, which would be this compound. nih.gov Manganese(II) acetate under aerobic conditions has been shown to catalyze the radical hydrophosphonylation of terminal alkenes with dialkyl phosphites, yielding the corresponding phosphonates in good yields. nih.gov

Another approach involves the use of phosphine (B1218219) catalysts. Tributylphosphine (PBu3) has been demonstrated to be effective in the conjugate addition of long-chain dialkyl phosphites to electron-deficient alkenes. researchgate.netlookchem.com While 10-undecene is not an electron-deficient alkene, this method highlights the utility of phosphine catalysis in forming C-P bonds with long-chain alkyl groups. researchgate.netlookchem.com

A different strategy involves the reaction of methylphosphonic dichloride with undec-10-en-1-ol in the presence of a base like pyridine (B92270) to form di(undec-10-en-1-yl) methylphosphonate (B1257008). rsc.org This method, while not directly yielding the target molecule, demonstrates a viable route to related long-chain unsaturated phosphonates.

Catalyst/InitiatorAlkene SubstratePhosphonating AgentProductYieldReference
Mn(OAc)₂ / airTerminal AlkenesDialkyl PhosphitesAnti-Markovnikov Adduct61-82% nih.gov
PBu₃Electron-deficient AlkenesLong-chain Dialkyl PhosphitesConjugate AdductGood researchgate.netlookchem.com
Pd(PPh₃)₄Terminal AlkynesDiphenylphosphine OxideBis-diphenylphosphine OxidesGood nih.gov
PyridineMethylphosphonic dichlorideUndec-10-en-1-olDi(undec-10-en-1-yl) methylphosphonate75% rsc.org

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Methods

In line with the principles of green chemistry, efforts have been made to develop solvent-free and microwave-assisted syntheses of phosphonates to reduce waste and energy consumption.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions are highly desirable as they simplify work-up procedures and minimize the use of volatile organic compounds. The Pudovik reaction, which is the addition of a hydrophosphoryl compound to a carbonyl or imine group, can often be performed under solvent-free conditions. researchgate.net For the synthesis of phosphonates from alkenes, radical-initiated hydrophosphonylation can also be conducted without a solvent. nih.gov For instance, the addition of P(O)-H bonds to alkenes has been achieved without any added solvent or catalyst, sometimes with microwave assistance. researchgate.net Furthermore, base-catalyzed phospha-Michael additions of phosphites to electron-poor alkenes have been efficiently carried out under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates. rsc.org The microwave-assisted synthesis of phosphonates has been reported to be significantly faster than conventional heating methods, often leading to higher yields in a matter of minutes. nih.govrsc.org For example, the palladium-catalyzed synthesis of bisphosphine oxides from terminal alkynes can be expedited using microwave irradiation under solventless conditions. nih.gov Microwave-assisted methods have also been developed for the synthesis of various heterocyclic phosphonates and for the dealkylation of phosphonate esters, highlighting the broad applicability of this technology in organophosphorus chemistry. nih.govmdpi.com A one-pot microwave-assisted synthesis of bisphosphonate alkene-capped gold nanoparticles has also been developed, showcasing the integration of green chemistry with materials science. rsc.org

MethodReactantsConditionsAdvantagesReference
Solvent-Free Pudovik ReactionAldehydes/Imines + H-PhosphonatesBase catalyst, neatReduced waste, simpler work-up researchgate.net
Solvent-Free Radical HydrophosphonylationAlkenes + H-PhosphonatesRadical initiator, neatAvoids organic solvents nih.gov
Microwave-Assisted HydrophosphonylationAlkenes/Alkynes + H-PhosphonatesCatalyst, microwave irradiationFaster reaction times, higher yields nih.gov
Microwave-Assisted SynthesisSalicylic acid + α-hydroxyphosphonateDCC/DMAP, microwaveEfficient synthesis of derivatives mdpi.com

Stereoselective Synthesis and Diastereomeric Considerations for this compound Analogues

The creation of chiral phosphonates is of significant interest due to their potential applications in medicinal chemistry and as chiral ligands. The stereoselective synthesis of analogues of this compound would involve controlling the stereochemistry at the phosphorus atom or at a carbon atom in the undecenyl chain.

Diastereoselective Synthesis:

Diastereoselective approaches often rely on the use of chiral auxiliaries or substrates. For instance, the hydrophosphonylation of imines derived from chiral amines can lead to the formation of α-aminophosphonates with good diastereoselectivity. rsc.org The use of a chiral cyclic (R,R)-TADDOL-phosphite has been shown to be effective in the diastereoselective hydrophosphonylation of N-diphenylphosphinyl imines. rsc.org While this applies to the synthesis of α-aminophosphonates, the principle of using a chiral phosphonating agent can be extended to the synthesis of other phosphonate analogues.

For analogues of this compound that may contain additional functional groups, diastereoselective reactions can be employed to control the relative stereochemistry. For example, the synthesis of phosphonotyrosine representatives has been achieved with stereocontrol. mdpi.com

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This is often achieved using chiral catalysts. A variety of catalytic systems have been developed for the enantioselective hydrophosphonylation of aldehydes and imines. mdpi.com For example, chiral titanium alkoxides have been used as catalysts for the enantioselective hydrophosphonylation of aromatic aldehydes. researchgate.net Similarly, heterobimetallic complexes have been employed for the enantioselective hydrophosphonylation of aldehydes. mdpi.com

While specific examples for the stereoselective synthesis of this compound analogues are not prevalent in the literature, the established methods for other phosphonates provide a clear framework. For instance, an analogue of this compound with a hydroxyl group on the chain could potentially be synthesized stereoselectively using a chiral catalyst in a hydrophosphonylation reaction with an appropriate unsaturated alcohol derivative.

Stereoselective MethodKey FeatureExample ApplicationPotential for Undecenyl AnaloguesReference
Diastereoselective HydrophosphonylationChiral phosphonating agent (e.g., (R,R)-TADDOL-phosphite)Synthesis of α-aminophosphonic acid derivativesSynthesis of chiral phosphonate analogues with functional groups rsc.org
Enantioselective HydrophosphonylationChiral catalyst (e.g., chiral titanium alkoxides)Asymmetric synthesis of α-hydroxyphosphonates from aldehydesCreation of enantiomerically pure undecenyl phosphonate analogues mdpi.comresearchgate.net
Asymmetric P-Mannich ReactionChiral metal complexesSynthesis of enantioenriched α-aminophosphonatesIntroduction of chiral amino functionalities to the undecenyl chain mdpi.com

Reactivity and Mechanistic Investigations of Undecenyl Dimethyl Phosphonate

Reactivity of the Dimethyl Phosphonate (B1237965) Moiety

The reactivity of the dimethyl phosphonate moiety in undecenyl dimethyl phosphonate is characterized by reactions at the phosphorus center, hydrolysis, and trans-esterification. These reactions are fundamental to understanding the compound's chemical behavior and potential applications.

Electrophilic and Nucleophilic Reactions at Phosphorus

The phosphorus atom in dimethyl phosphonates is an electrophilic center, making it susceptible to attack by nucleophiles. tandfonline.com This reactivity is central to various synthetic transformations. For instance, in the Michaelis-Arbuzov reaction, a trialkyl phosphite (B83602) reacts with an alkyl halide to form a phosphonate. d-nb.info Conversely, the Michaelis-Becker reaction involves the reaction of a dialkyl phosphite with a base and an alkyl halide. mdpi.com Strong bases can deprotonate H-phosphonates to form a phosphinite anion, which is a potent nucleophile that readily reacts with electrophiles like alkyl halides. mdpi.com

The phosphorus center can also be activated by conversion into a more reactive intermediate. For example, treatment with triflic anhydride (B1165640) can generate a phosphonium (B103445) ion, which can then undergo substitution with various nucleophiles, including alcohols, thiols, and even carbon nucleophiles like deprotonated alkynes. d-nb.info This modular approach allows for the flexible synthesis of diverse phosphonylated derivatives. d-nb.info

Furthermore, the phosphorus atom's electrophilicity allows it to participate in cycloaddition reactions. For example, dimethyl 1-oxo-(E,E)-2,4-hexadienephosphonate undergoes hetero-Diels-Alder reactions with 2-alkylidene-1,3-dithianes. tandfonline.com The reactivity of the phosphonate group can be influenced by catalysts; Lewis acids have been shown to assist in these cycloaddition reactions. tandfonline.com

The interaction of dimethyl hydrogen phosphonate with aminoalcohols demonstrates the dual electrophilic nature of the phosphonate moiety, with reactions occurring at both the phosphorus atom (transesterification) and the alpha-carbon of the alkoxyl group (alkylation). tandfonline.com At lower temperatures (e.g., 80°C), alkylation of the aminoalcohol is the predominant reaction. tandfonline.com

Hydrolysis and Degradation Mechanisms of Phosphonate Esters

Phosphonate esters, including dimethyl phosphonates, are susceptible to hydrolysis, which can occur under acidic, basic, or neutral conditions. nih.govresearchgate.net The hydrolysis of phosphonates typically proceeds in a stepwise manner, cleaving the two ester groups consecutively. nih.gov The mechanism generally involves a nucleophilic attack on the phosphorus atom of the P=O group, leading to the cleavage of the P-O bond. nih.gov

The rate of hydrolysis is significantly influenced by pH. ung.si For example, the hydrolysis of dimethyl acetylphosphonate is rapid in water, with a half-life of about 3 seconds at pH 7 and 25°C, and the reaction is first-order with respect to both hydroxide (B78521) ion and the phosphonate. cdnsciencepub.com In contrast, the acidic hydrolysis of dimethyl methylphosphonate (B1257008) to methylphosphonic acid is a common preparative method. nih.gov The rate of acid-catalyzed hydrolysis can be affected by the nature of the alkyl group, with isopropyl esters hydrolyzing faster than methyl esters. nih.gov

Microbial degradation is another significant pathway for the breakdown of organophosphonates. oup.com Various microorganisms have been identified that can utilize phosphonates as a phosphorus source. researchgate.net The initial and most crucial step in the microbial degradation of many organophosphorus compounds is hydrolysis, often catalyzed by enzymes like organophosphate hydrolase. oup.com This enzymatic hydrolysis can break both P-O-alkyl and P-O-aryl bonds. oup.com Some bacteria possess a C-P lyase enzyme system capable of cleaving the carbon-phosphorus bond directly. oup.com

The degradation of organophosphonates can also be induced by other means, such as photodegradation using UV light, often in the presence of a photocatalyst like titanium dioxide (TiO2), or by X-ray irradiation. ung.simdpi.com These methods generate reactive species, such as hydroxyl radicals, that attack and break down the phosphonate structure. mdpi.com

Degradation Method Conditions/Catalyst Primary Mechanism
Chemical Hydrolysis Acidic, basic, or neutral pHNucleophilic attack on phosphorus
Microbial Degradation Bacteria (e.g., Flavobacterium sp., Rhizobium meliloti), FungiEnzymatic hydrolysis (e.g., organophosphate hydrolase), C-P bond cleavage (C-P lyase)
Photodegradation UV light, often with TiO₂Generation of reactive oxygen species (e.g., hydroxyl radicals)
Radiolysis X-ray irradiationGeneration of reactive intermediates from water radiolysis

Trans-esterification Reactions

Trans-esterification is a key reaction of phosphonate esters where an alcohol displaces the original alkoxy group on the phosphorus atom. This reaction is typically catalyzed by strong acids or bases, although it can occur under neutral conditions, especially with more reactive phosphinates. rsc.orgrsc.org For dimethyl phosphonates, the reaction generally requires heating or a catalyst. rsc.org

Microwave-assisted procedures have been developed for the trans-esterification of dimethyl H-phosphonate, offering an efficient method for synthesizing a variety of phosphonate esters. researchgate.netorganic-chemistry.org The reaction of dimethyl hydrogen phosphonate with aminoalcohols can also lead to trans-esterification, competing with the alkylation reaction, particularly at higher temperatures (above 90°C). tandfonline.com The reactivity of the hydroxyl group in the resulting alkylated product towards further transesterification is noted to be lower. tandfonline.com

Reactions of the Undecenyl Alkene Functionality

The undecenyl group of this compound contains a terminal alkene, a versatile functional group that can undergo a variety of chemical transformations.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration)

The terminal double bond of the undecenyl group is susceptible to various addition reactions.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using hydrogen gas and a metal catalyst (e.g., palladium, platinum, or nickel). This reaction converts the undecenyl group into an undecyl group. fiveable.me

Halogenation: Alkenes react with halogens like chlorine (Cl₂) and bromine (Br₂) to form vicinal dihalides, where the two halogen atoms add to the adjacent carbons of the former double bond. masterorganicchemistry.comleah4sci.com This reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the halogens. masterorganicchemistry.comleah4sci.com The reaction with electron-deficient alkenes can be slow and may proceed via a free-radical pathway. acs.org The resulting dihalides can be further reacted, for example, through double elimination to form alkynes. masterorganicchemistry.com

Hydroboration: This reaction involves the addition of a boron-hydrogen bond across the double bond. For terminal alkenes like the one in this compound, hydroboration with reagents such as pinacolborane (PBH) typically places the boron atom at the terminal carbon. acs.orgnih.govacs.org The reaction works well for terminal alkenylphosphonates, while internal ones can lead to complex mixtures. acs.orgnih.govacs.org The resulting boronophosphonates are versatile intermediates that can be used in subsequent reactions, such as Suzuki couplings. acs.orgnih.govacs.org The reaction conditions, including temperature and the stoichiometry of the hydroborating agent, are crucial to optimize yields and avoid side reactions like polymerization. acs.org

Reaction Reagent(s) Product Key Features
Hydrogenation H₂, Catalyst (e.g., Pd, Pt)AlkaneReduction of the double bond
Halogenation Br₂, Cl₂Vicinal dihalideAnti-addition via halonium ion
Hydroboration-Oxidation 1. BH₃-THF or 9-BBN 2. H₂O₂, NaOHAlcoholAnti-Markovnikov addition of H and OH
Hydroboration Pinacolborane (PBH)BoronophosphonateBoron adds to the terminal carbon

Polymerization Mechanisms

The vinyl-type double bond in the undecenyl group allows this compound to act as a monomer in polymerization reactions, particularly through free-radical mechanisms. The reactivity of vinyl phosphonate monomers in radical polymerization is a subject of considerable study. rsc.orgresearchgate.netrsc.org

Free-radical polymerization is a common method for polymerizing vinyl monomers. researchgate.net However, the polymerization of vinyl phosphonates can be complex. The phosphonate group can influence the reactivity of the double bond. rsc.orgrsc.org Free-radical polymerization of vinyl phosphonate monomers is often affected by chain transfer reactions, which can limit the molecular weight of the resulting polymer. rsc.orgresearchgate.netrsc.org The position of the phosphonate group relative to the double bond is a key factor; for instance, the propagation rate of para-vinylbenzyl phosphonate monomers is enhanced by the phosphonate group. rsc.orgrsc.org

Copolymers can be formed by reacting this compound with other monomers. For example, diisopropyl-p-vinylbenzyl phosphonate has been copolymerized with 1-vinylimidazole (B27976) via free-radical polymerization. acs.org The resulting copolymers, after hydrolysis of the phosphonate ester groups to phosphonic acids, can exhibit properties like proton conductivity. acs.org The synthesis of polymers containing phosphonate groups is of interest for applications such as flame retardants and for creating materials with specific surface properties. rsc.orgamazonaws.com

Radical Polymerization of this compound Monomers

Scientific literature from the conducted searches does not provide specific examples or data on the radical homopolymerization of this compound. The terminal alkene group (undecenyl) is generally considered a non-activated olefin. Such double bonds exhibit low reactivity in conventional free-radical polymerization processes compared to activated monomers like acrylates, styrenes, or vinyl ethers. This low reactivity is a primary reason for the absence of documented studies on its homopolymerization via this mechanism. For radical polymerization to be efficient, the monomer typically requires an adjacent functional group that can stabilize the propagating radical species, a feature that this compound lacks.

Miniemulsion Radical Copolymerization

There is no specific information available within the reviewed literature regarding the use of this compound in miniemulsion radical copolymerization. While miniemulsion polymerization is a robust and versatile technique for producing a wide range of functional polymers and copolymers in a dispersed phase, its application has been focused on monomers that readily undergo radical polymerization. jove.com The challenges associated with the low radical reactivity of the undecenyl group likely extend to this polymerization method, making its incorporation into copolymers via miniemulsion radical techniques un-documented in the available sources.

Olefin Metathesis Reactions

Olefin metathesis, particularly acyclic diene metathesis (ADMET) polymerization, offers a powerful and effective pathway for synthesizing polymers from monomers containing terminal double bonds that are unreactive in other polymerization types. acs.org This step-growth condensation reaction is driven by the removal of a small volatile byproduct, typically ethylene (B1197577) gas. acs.org

While this compound itself is a mono-olefin, a closely related α,ω-diene, di(undec-10-en-1-yl) methylphosphonate , has been successfully polymerized via ADMET. mdpi.com This process demonstrates the capability of the phosphonate functional group to be incorporated into a polymer backbone using metathesis chemistry. The polymerization of this monomer yields unsaturated, potentially degradable, and biocompatible poly(phosphonate)s. mdpi.com

The reaction is typically carried out using a ruthenium-based catalyst, such as a Grubbs-type catalyst, which shows high tolerance to the phosphonate functional group. mdpi.comencyclopedia.pub The polymerization of di(undec-10-en-1-yl) methylphosphonate has been shown to produce polymers with number-average molecular weights (Mn) reaching up to 23,000 g·mol−1 and with molecular weight dispersities (Đ) below 2, which is characteristic of a step-growth process. mdpi.com The resulting unsaturated polymers contain regularly spaced phosphonate groups along a hydrocarbon backbone. These materials are of interest for biomedical applications due to their potential for hydrolytic degradation. mdpi.com

Table 1. ADMET Polymerization of di(undec-10-en-1-yl) methylphosphonate mdpi.com
MonomerCatalystMolecular Weight (Mn, g·mol−1)Dispersity (Đ)
di(undec-10-en-1-yl) methylphosphonateGrubbs-type Ru-catalystUp to 23,000< 2

Supramolecular Interactions and Self-Assembly Propensities of Undecenyl Phosphonates

Undecenyl phosphonates possess a distinct amphiphilic character, comprising a polar phosphonate headgroup and a long, nonpolar undecenyl hydrocarbon tail. This molecular architecture makes them amenable to supramolecular interactions and self-assembly.

The primary driving forces for self-assembly include:

Hydrophobic Interactions: In polar environments, the long undecenyl chains will tend to aggregate to minimize contact with the solvent, a classic hydrophobic effect. This can lead to the formation of ordered structures such as micelles, vesicles, or layered assemblies, similar to the behavior of lipids and other surfactants. encyclopedia.pub

Coordination Bonding: The phosphonate group is an effective ligand for a variety of metal ions. This allows for the construction of coordination-driven self-assembled structures. Cubic coordination cages, for instance, have been shown to act as competent hosts for various alkyl phosphonates. rsc.org Diorganotin derivatives of phosphorus oxyacids are also known to form extended supramolecular linear arrays or two-dimensional layers through self-assembly.

Hydrogen Bonding: Upon hydrolysis of the phosphonate ester to its corresponding phosphonic acid, the P-OH groups can act as both hydrogen bond donors and acceptors, facilitating the formation of robust, hydrogen-bonded networks.

These non-covalent interactions enable the programmed assembly of undecenyl phosphonates into larger, ordered architectures, which is a key principle in the bottom-up fabrication of functional materials.

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Based on a review of the available scientific literature, detailed experimental studies focusing specifically on the reaction kinetics and thermodynamics of transformations involving this compound have not been published.

Such investigations would be crucial for understanding and optimizing its reactions, such as the olefin metathesis polymerization of its diene analogs or its hydrolysis. A typical kinetic study would involve monitoring the concentration of reactants and products over time, often using techniques like NMR or IR spectroscopy. By performing these experiments at different temperatures, key thermodynamic parameters could be determined using the Arrhenius and Eyring equations. These parameters include:

Activation Energy (Ea): The minimum energy required to initiate the chemical transformation.

Enthalpy of Activation (ΔH‡): The change in heat content in going from the reactants to the transition state.

Entropy of Activation (ΔS‡): The change in randomness or disorder in forming the transition state.

While general kinetic data exists for other types of reactions, such as substitution reactions in coordination complexes or quaternization reactions of polymers, specific values for this compound are not documented.

Applications and Functionalization Strategies of Undecenyl Dimethyl Phosphonate

Materials Science and Polymer Chemistry

The dual functionality of undecenyl dimethyl phosphonate (B1237965) makes it a valuable monomer and surface-active agent in the field of materials science and polymer chemistry. It can be incorporated into polymer chains or used to modify surfaces, imparting specific properties such as flame retardancy, improved adhesion, and tailored surface energy.

Design and Synthesis of Functional Polymers and Copolymers Incorporating Undecenyl Phosphonate Moieties

The presence of the undecenyl group, a terminal alkene, in undecenyl dimethyl phosphonate allows it to be readily polymerized or copolymerized through various mechanisms, including free radical polymerization and reversible addition-fragmentation chain transfer (RAFT) polymerization. This enables the design and synthesis of a wide range of functional polymers and copolymers where the phosphonate moiety is pendant to the polymer backbone.

These phosphonate-containing polymers are of great interest for numerous applications. For instance, block copolymers containing phosphonate segments have been synthesized for use as metal-anchorable antifouling coatings. researchgate.net The phosphonate groups provide strong adhesion to metal surfaces, while other blocks of the copolymer can be designed to resist biofouling.

The synthesis of such polymers can be achieved through direct polymerization of phosphonate-containing monomers or by post-polymerization modification. nih.gov The latter approach involves polymerizing a monomer with a reactive handle, which is later converted to a phosphonate group. nih.gov This method offers flexibility in designing complex polymer architectures.

Table 1: Examples of Polymerization Methods for Phosphonate-Containing Polymers

Polymerization MethodMonomer TypeResulting Polymer ArchitectureKey Features
Free Radical PolymerizationMethacrylates with phosphonic acid groupsRandom CopolymersHigh reactivity, suitable for creating adhesive resins. researchgate.net
RAFT PolymerizationDimethyl-(methacryloyloxy)ethyl phosphonate (DMAOyEP)Diblock CopolymersGood control over molecular weight and low dispersity. researchgate.net
Ring-Opening Polymerization (ROP)Phosphonate-based cyclic monomersWell-defined polycarbonatesLow dispersity, allows for biodegradable polymers. mdpi.com
Post-Polymerization ModificationPolymers with chemoselective handlesFunctional PolymersHigh conversion under mild conditions, excellent functional-group tolerance. nih.gov

Development of Flame Retardant Materials

Phosphorus-based compounds are well-established as effective flame retardants. specificpolymers.com They primarily act in the solid phase during combustion, promoting the formation of a protective char layer that insulates the underlying material from heat and prevents the release of flammable volatiles. specificpolymers.com this compound can be incorporated into various polymer systems to enhance their fire resistance.

The phosphonate group, upon thermal decomposition, can form phosphoric acid, which acts as a catalyst for dehydration and charring of the polymer matrix. This mechanism is particularly effective in oxygen-containing polymers like polyesters and polyurethanes.

Research has shown that the introduction of phosphorus-containing monomers, including phosphonates, into polymer structures significantly improves their flame retardant properties. specificpolymers.com For example, grafting phosphonated monomers onto natural fibers like flax has been demonstrated to impart self-extinguishing behavior. specificpolymers.com While dimethyl methylphosphonate (B1257008) (DMMP) is commonly used, concerns about its migration and volatilization have led to the development of larger, less volatile phosphorus-based molecules. pinfa.eu

Table 2: Comparison of Flame Retardant Properties

Flame RetardantPolymer SystemKey Findings
Dimethyl(methacryloxy)methyl phosphonate (MAPC1)Flax FabricsSurface grafting, imparts flame retardancy. specificpolymers.com
Dimethylvinyl phosphonate (MVP)Flax FabricsBulk grafting, high phosphorus content (4 wt%), self-extinguishing behavior. specificpolymers.com
Bis((dimethoxyphosphoryl)methyl) phenyl phosphate (B84403) (BDMPP)Flexible Polyurethane FoamImproved fire performance and lower migration compared to DMMP. pinfa.eu
Aluminum methyl methylphosphonate (AMMP)Thermoplastic PolymersEffective as a flame retardant additive, good dispersion leads to better properties. google.com

Applications in Adhesives and Coatings

The phosphonate group in this compound plays a crucial role in its application in adhesives and coatings due to its strong interaction with metal and metal oxide surfaces. This interaction leads to improved adhesion and corrosion resistance.

Polymers containing phosphonic acid groups, derived from the hydrolysis of phosphonate esters, are particularly effective as adhesion promoters. researchgate.net These acidic groups can form strong bonds with surface hydroxyl groups on substrates like steel and titanium dioxide. researchgate.netvt.edu

In the context of coatings, the incorporation of phosphonate-containing monomers into the polymer matrix can lead to coatings with unique properties, including good adhesion to steel substrates, corrosion resistance, and fire resistance. researchgate.net For instance, polyurethane coatings derived from polyols containing undecylenic acid have been developed, showcasing the versatility of this chemical building block. researchgate.net Furthermore, phosphonate compounds are used to coat metal pigments to improve their passivation and dispersion in coating compositions. google.com

Surface Science and Interface Engineering

The ability of this compound to modify surfaces and engineer interfaces is a direct result of its molecular structure. The phosphonate headgroup provides a strong anchor to various substrates, while the undecenyl tail can be used for further functionalization or to control surface properties.

Surface Modification and Functionalization using Undecenyl Phosphonates

Self-assembled monolayers (SAMs) of undecenyl phosphonic acid (derived from the dimethyl ester) on various surfaces have been extensively studied. researchgate.net These monolayers can alter the surface properties, such as wettability, and provide a platform for further chemical reactions. The terminal double bond of the undecenyl chain can be modified through various chemical reactions, allowing for the attachment of other functional molecules.

This surface modification strategy is applicable to a wide range of materials, including metals, metal oxides, and even polymers like polydimethylsiloxane (B3030410) (PDMS). researchgate.net For example, the surface of titanium dioxide nanoparticles can be functionalized with phosphonates to improve their dispersibility in polymer matrices and to introduce new functionalities. google.com This is particularly relevant in the development of advanced nanocomposites. The modification of surfaces with phosphonic acids is a growing area of interest due to their ability to bind to a wide range of metal-oxide surfaces. semanticscholar.org

Adhesion Promotion on Substrates (e.g., Metals, TiO2 surfaces)

The strong binding of the phosphonate group to metal and metal oxide surfaces makes this compound and its derivatives excellent adhesion promoters. googleapis.com The phosphonic acid group can form multidentate bonds with metal surface atoms, leading to a robust and stable interface. vt.edu

This property is particularly valuable in applications where strong adhesion is critical, such as in dental adhesives, orthopedic implants, and protective coatings for metals. researchgate.netethz.ch For example, modifying a titanium surface with phosphonic acid has been shown to improve bone bonding. ethz.ch The phosphonate ligands form chemically stable bonds with TiO2 surfaces, with the potential for three oxygen atoms to attach to the metal surface, resulting in enhanced binding. google.com

The use of phosphonate-based adhesion promoters can significantly improve the durability and performance of coated materials, especially in harsh environments where they are exposed to moisture and corrosive agents.

Coordination Chemistry and Metal Complexation

The phosphonate group in this compound plays a crucial role in its ability to coordinate with metal ions. This property is fundamental to its application in ligand design and the synthesis of specialized metal-containing compounds.

The phosphonate moiety of this compound serves as a key functional group in the design of ligands for metal ion chelation. unm.edumdpi.com Phosphonates, in general, are recognized for their strong ability to bind to metal ions, forming stable complexes. wasserdreinull.detzgroupusa.com This chelating property is attributed to the electron-donating oxygen atoms of the phosphonate group, which can coordinate with a variety of metal ions. mdpi.com The design of chelating agents often involves incorporating multiple ligand fragments with electron-donating properties to form highly stable cyclic structures with metal ions. mdpi.com

The effectiveness of a chelating agent is determined by its binding strength and selectivity for target metal ions. numberanalytics.com Quantum chemical calculations have been employed to simulate the binding process between various ligands, including phosphites, and metal ions to predict their binding strength and understand the interaction mechanisms. mdpi.com Such studies aid in the rational design of new chelating agents for specific applications, such as preventing metal ion contamination in industrial processes. mdpi.com The presence of the long alkyl chain in this compound can also influence the solubility and steric properties of the resulting metal complexes.

Metallosurfactants are amphiphilic compounds that integrate a metal complex with both hydrophilic and hydrophobic characteristics. researchgate.net The structure of this compound, featuring a hydrophilic phosphonate head and a long hydrophobic undecenyl tail, makes it a suitable precursor for the synthesis of metallosurfactants. beilstein-journals.org These specialized surfactants have been explored for various applications, including their potential as catalysts and their biological activities. researchgate.netacs.org The formation of metallosurfactants often involves the coordination of the phosphonate group to a metal center, while the long alkyl chain provides the necessary hydrophobic character. researchgate.net

Ligand Design for Metal Ion Chelation and Complex Formation

This compound as a Synthetic Intermediate

The reactivity of both the terminal double bond and the phosphonate ester group makes this compound a valuable intermediate in organic synthesis.

This compound can be readily converted into its corresponding phosphonic acid. The dealkylation of dialkyl phosphonates is a common method for preparing phosphonic acids. d-nb.info One of the most effective methods involves the use of bromotrimethylsilane (B50905) followed by methanolysis, known as the McKenna procedure. d-nb.info This method is known for its mild conditions and compatibility with various functional groups. beilstein-journals.orgd-nb.info Alternatively, acidic hydrolysis using reagents like hydrochloric acid can also be employed to convert dialkyl phosphonates to phosphonic acids. d-nb.info

The resulting undecenyl phosphonic acid retains the terminal double bond, making it a bifunctional molecule that can be further modified. Phosphonic acids are important compounds in their own right, with applications ranging from water treatment to the synthesis of biologically active molecules. wasserdreinull.debrenntag.commdpi.com The high polarity and ability of the phosphonic acid group to be ionized in water make it an attractive polar head group for creating anionic amphiphilic compounds. beilstein-journals.orgd-nb.info

Table 1: Methods for the Dealkylation of Dialkyl Phosphonates

Method Reagents Conditions Key Features

The terminal alkene of this compound provides a reactive handle for a variety of organic transformations, allowing for its incorporation into more complex molecular architectures. For instance, the double bond can participate in addition reactions, polymerizations, and cross-coupling reactions. This versatility makes it a useful building block in the synthesis of functionalized polymers and other complex organic structures. ethz.ch For example, the related dimethyl(11-methacryloyloxy-undecyl)phosphonate has been synthesized and used to create functionalized polymers. ethz.ch

The phosphonate group itself can be a target for further chemical modification. For example, the synthesis of mixed phosphonate esters and phosphonamidates from dialkyl phosphonates has been reported, demonstrating the potential for creating a diverse range of derivatives. mdpi.com

Precursor to Phosphonic Acids and Phosphonic Acid Derivatives

Specialized Chemical Applications

The unique properties of this compound and its derivatives lend themselves to a variety of specialized applications.

Water Treatment Chemicals: Phosphonates are widely used in water treatment as scale and corrosion inhibitors. wasserdreinull.detzgroupusa.combrenntag.com They function by sequestering metal ions and preventing the precipitation of mineral scales, such as calcium carbonate. wasserdreinull.detzgroupusa.combrenntag.com The ability of phosphonates to form a protective layer on metal surfaces also helps in corrosion control. tzgroupusa.com While specific data on this compound in this application is not prevalent, its phosphonate group suggests potential utility in this area.

Lubricant Additives: Phosphonates have been investigated as additives for lubricants. google.comgoogleapis.comgoogle.com.pg They can function as friction modifiers and anti-wear agents. google.com The long alkyl chain of this compound could enhance its solubility in base oils, a desirable property for lubricant additives. google.com For instance, dibutyl octadecyl phosphonate has been shown to be an effective friction modifier in industrial gear oils. google.com

Bio-conjugation Strategies: The terminal alkene of this compound can be functionalized to introduce reactive groups suitable for bio-conjugation. For example, the alkene can be converted to a carboxylic acid, which can then be used to couple biomolecules like proteins or peptides using standard coupling chemistries, such as those involving EDC (1-ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride). univ-mrs.fracs.org This allows for the attachment of the phosphonate-containing molecule to biological entities for applications in diagnostics or targeted therapies. nih.gov

Theoretical and Computational Investigations of Undecenyl Dimethyl Phosphonate

Quantum Chemical Calculations of Electronic Structure and Bonding

Key Areas of Investigation:

Electron Distribution and Charge Analysis: Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. researchgate.net This would highlight the polarity of the molecule, particularly the high polarity of the phosphoryl (P=O) group, which is characteristic of phosphonates. The analysis would quantify the electron-donating or withdrawing effects of the undecenyl and methoxy (B1213986) groups on the central phosphorus atom.

Bonding Analysis: The nature of the phosphorus-oxygen double bond (P=O), the phosphorus-carbon single bond (P-C), and the P-O single bonds would be investigated. Quantum theory of atoms in molecules (QTAIM) could be applied to characterize the bond critical points and determine the degree of covalent and ionic character in these bonds. mdpi.com This is essential for understanding the bond strengths and reactivity.

Frontier Molecular Orbitals (FMOs): Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. nih.govqeios.com The energy and shape of these orbitals would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. qeios.com

Hypothetical Data from Electronic Structure Calculations:

ParameterHypothetical DescriptionSignificance
HOMO Energy Localized primarily on the C=C double bond of the undecenyl chain.Indicates the site most susceptible to electrophilic attack.
LUMO Energy Centered around the phosphorus atom of the phosphonate (B1237965) group.Indicates the site most susceptible to nucleophilic attack.
HOMO-LUMO Gap A specific energy value (e.g., in eV) would be calculated.A larger gap suggests higher kinetic stability; a smaller gap suggests higher reactivity.
Mulliken Charge on P=O Oxygen A significant negative value.Confirms the high polarity of the phosphoryl bond, crucial for intermolecular interactions.

Density Functional Theory (DFT) Studies on Conformational Analysis and Stability

Undecenyl dimethyl phosphonate possesses considerable conformational flexibility due to the rotation around multiple single bonds in its long undecenyl chain and the methoxy groups. researchgate.netnih.gov Density Functional Theory (DFT) is a computationally efficient and accurate method for exploring the potential energy surface of such molecules to identify stable conformers. researchgate.netmdpi.com

Methodology and Expected Findings:

Potential Energy Surface Scan: A systematic scan of the dihedral angles along the P-C bond and the C-C bonds of the alkyl chain would be performed to identify local energy minima. acs.org

Geometry Optimization: The geometries corresponding to these minima would be fully optimized to find the stable conformers. The B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly used for such organophosphorus compounds. researchgate.netnih.gov

Relative Stabilities: The electronic energies of all stable conformers would be calculated. After applying zero-point vibrational energy corrections, the relative energies would determine the population of each conformer at a given temperature according to the Boltzmann distribution. researchgate.net It is expected that conformers that minimize steric hindrance between the bulky undecenyl chain and the phosphonate group would be more stable. The long alkyl chain would likely adopt a staggered, low-energy arrangement.

Table of Potential Conformational Data:

ConformerKey Dihedral Angles (Hypothetical)Relative Energy (kJ/mol)Predicted Population (%)
Global Minimum (Staggered) C-C-C-C ≈ 180° (anti)0.00High
Gauche Conformer 1 C-C-C-C ≈ 60° (gauche)> 0Moderate
Gauche Conformer 2 O-P-C-C ≈ 60° (gauche)> 0Low

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling can provide detailed insights into how this compound might be synthesized or how it participates in subsequent reactions, such as polymerization or hydrolysis. whiterose.ac.ukwhiterose.ac.ukrsc.org This involves mapping the entire reaction pathway, including the reactants, products, and the high-energy transition states that connect them. whiterose.ac.ukwhiterose.ac.uk

Typical Reactions for Investigation:

Arbuzov Reaction: The synthesis of this compound likely proceeds via a Michaelis-Arbuzov reaction. DFT calculations could model the reaction between a trialkyl phosphite (B83602) and 11-halo-1-undecene. This would involve locating the transition state for the initial nucleophilic attack of the phosphite and the subsequent dealkylation step.

Hydrolysis: The stability of the phosphonate can be assessed by modeling its hydrolysis under acidic or basic conditions. This would help identify the transition state energies and determine the activation barriers, providing information on the compound's persistence. rsc.org

Data Generated from Reaction Modeling:

Reaction StepStructure TypeCalculated Activation Energy (kJ/mol)Key Feature
Nucleophilic Attack Transition StateValue to be determinedFormation of a P-C bond and breaking of a C-Halogen bond.
Dealkylation Transition StateValue to be determinedMigration of an alkyl group from the phosphonium (B103445) intermediate.
Hydrolysis Transition StateValue to be determinedPentavalent phosphorus intermediate. rsc.org

Spectroscopic Property Prediction and Validation

Computational methods can predict spectroscopic data (like IR and NMR) with high accuracy. nih.govacs.org These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Methodology:

Vibrational Spectroscopy (IR): Following geometry optimization, frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). dtic.milacs.org This yields the vibrational frequencies and intensities, which correspond to the peaks in an infrared (IR) spectrum. Key predicted frequencies would include the strong P=O stretch, P-O-C stretches, and the C=C stretch from the undecenyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict ¹H, ¹³C, and ³¹P NMR chemical shifts. acs.org Calculations would be performed on the optimized geometry, and the resulting magnetic shielding constants would be converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). acs.org

Table of Predicted Spectroscopic Data:

SpectrumPredicted FeatureExpected Wavenumber/Chemical ShiftVibrational/Resonance Assignment
IR Strong absorption~1250 cm⁻¹P=O stretching vibration
IR Medium absorption~1640 cm⁻¹C=C stretching of the vinyl group
³¹P NMR Single resonance~25-35 ppmP atom in the phosphonate environment
¹³C NMR Resonance~139 ppmC atom of the vinyl group (=CH₂)
¹³C NMR Resonance~114 ppmC atom of the vinyl group (-CH=)

Molecular Dynamics Simulations to Elucidate Intermolecular Interactions

While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. acs.orgsioc-journal.cn This approach would be critical for understanding the bulk properties of this compound and its interactions with other molecules or surfaces. researchgate.netresearchgate.net

Applications of MD Simulations:

Bulk Liquid Properties: Simulating a box of this compound molecules would allow for the calculation of bulk properties like density and viscosity. It would also reveal how the long, nonpolar undecenyl chains interact with each other versus how the polar phosphonate head groups interact. acs.org

Interaction with Surfaces: If used as a flame retardant or surface modifier, MD simulations could model the adsorption and orientation of the molecule on a given surface (e.g., a polymer or metal oxide). aip.orgresearchgate.net The simulations would calculate the binding energy and identify the primary interaction modes (e.g., hydrogen bonding, van der Waals forces). sioc-journal.cn

Aggregation Behavior: In solution or in a polymer matrix, MD simulations can predict whether the molecules tend to self-aggregate into micelles or other structures, driven by the hydrophobic interactions of the undecenyl tails and the polar nature of the phosphonate heads. acs.org

Advanced Analytical Methodologies for Undecenyl Dimethyl Phosphonate Characterization and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis and characterization of undecenyl dimethyl phosphonate (B1237965). This powerful, non-destructive technique provides detailed information about the molecular structure, connectivity, and dynamics of the compound in solution. A suite of NMR experiments, including ¹H, ¹³C, and ³¹P NMR, along with two-dimensional techniques, are employed to gain a comprehensive understanding of this organophosphorus compound.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the carbon framework and proton environments within the undecenyl dimethyl phosphonate molecule. scielo.brceitec.cz

In the ¹H NMR spectrum, characteristic signals confirm the presence of the undecenyl chain and the dimethyl phosphonate group. The terminal vinyl protons typically appear as a multiplet in the range of δ 4.8-5.9 ppm. The two protons of the terminal CH₂ group of the double bond resonate around δ 4.87-4.99 ppm, while the single proton of the internal CH of the double bond appears at approximately δ 5.68-5.83 ppm. chemicalbook.com The two methoxy (B1213986) groups attached to the phosphorus atom exhibit a characteristic doublet around δ 3.6 ppm due to coupling with the phosphorus nucleus. rsc.org The methylene (B1212753) protons along the alkyl chain produce a series of overlapping multiplets in the upfield region of the spectrum, typically between δ 1.2 and 2.1 ppm. chemicalbook.com

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The olefinic carbons of the undecenyl group are observed in the downfield region, typically between δ 114 and 140 ppm. The carbons of the methoxy groups attached to the phosphorus atom resonate around δ 52-55 ppm, often appearing as a doublet due to one-bond coupling with the phosphorus atom. ceitec.czrsc.org The aliphatic carbons of the undecenyl chain are found in the upfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

Functional Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
CH₂=CH-4.87-5.83 (m)114.0 - 139.5
-CH₂-P1.6 - 1.8 (m)25.0 - 35.0 (d)
-(CH₂)n-1.2 - 1.5 (m)22.0 - 32.0
(CH₃O)₂P(O)-~3.6 (d)~53.0 (d)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. 'm' denotes a multiplet, and 'd' denotes a doublet.

Phosphorus-31 (³¹P) NMR for Phosphonate Moiety Analysis

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific and sensitive technique for analyzing the phosphonate group in this compound. huji.ac.ilmagritek.com Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent tool for characterizing organophosphorus compounds. huji.ac.il

The ³¹P NMR spectrum of this compound typically shows a single resonance, confirming the presence of a single phosphorus environment. The chemical shift of this signal is characteristic of a dialkyl phosphonate and is sensitive to the electronic environment around the phosphorus atom. huji.ac.il For a related compound, dimethyl (acetyloyloxyundecan)-phosphonate, a ³¹P chemical shift of 35.43 ppm has been reported. rsc.org Proton-decoupled ³¹P NMR spectra are often acquired to simplify the spectrum by removing couplings to protons, resulting in a single sharp peak. huji.ac.il This technique is invaluable for monitoring reactions involving the phosphonate group, such as synthesis or degradation, and for assessing the purity of the final product. magritek.comnih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton and carbon signals and for establishing the connectivity within the this compound molecule. omicsonline.orgsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the olefinic protons, as well as between adjacent methylene protons along the alkyl chain. This helps to trace the connectivity of the entire undecenyl backbone.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, in this case, ¹³C. columbia.edu Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the direct assignment of each carbon atom that bears protons. This is particularly useful for resolving overlapping signals in the ¹H and ¹³C spectra. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds (and sometimes longer ranges). sdsu.educolumbia.edu This technique is crucial for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. For instance, HMBC correlations would be observed between the methoxy protons and the phosphorus-bound carbon, and between the protons on the carbon adjacent to the phosphorus and the phosphorus atom itself, providing definitive evidence for the structure of the phosphonate moiety and its attachment to the undecenyl chain. mdpi.com

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Studies

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.govacs.org This method can be employed to study the self-aggregation behavior of this compound in solution. kent.ac.uk

By measuring the diffusion coefficient of the molecule at different concentrations, one can determine if aggregation is occurring. acs.org If the molecule forms larger aggregates, its diffusion coefficient will decrease. hiroshima-u.ac.jp The DOSY experiment generates a 2D plot with chemical shifts on one axis and diffusion coefficients on the other. All signals corresponding to a single species should align horizontally at the same diffusion coefficient. The presence of multiple sets of signals with different diffusion coefficients would indicate the coexistence of monomers and aggregates of different sizes. acs.org This technique provides valuable insights into the intermolecular interactions and supramolecular chemistry of this compound. hiroshima-u.ac.jp

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure by analyzing its fragmentation patterns. When coupled with a separation technique like gas chromatography, it becomes an even more potent tool for purity assessment and the identification of trace impurities or degradation products. nist.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. nist.govmedistri.swiss It is particularly well-suited for assessing the purity of this compound and identifying any potential degradation products. medistri.swissmdpi.com

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. medistri.swiss As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nist.gov

The resulting mass spectrum provides a molecular fingerprint of the compound. For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, which arises from the breakdown of the molecule in the ion source, can provide valuable structural information. For instance, characteristic fragments corresponding to the loss of a methoxy group or cleavage of the undecenyl chain would be expected.

GC-MS is highly effective for detecting and identifying impurities, such as starting materials from the synthesis or by-products. medistri.swissnasa.gov It is also a valuable tool for studying the degradation of this compound under various conditions. For example, hydrolysis of the phosphonate ester bonds would lead to the formation of methyl undecenyl phosphonate and subsequently undecenyl phosphonic acid. oecd.orgbeilstein-journals.org These degradation products would have different retention times and mass spectra, allowing for their identification and quantification. mdpi.com The use of cold electron ionization (Cold EI) in GC-MS can enhance the molecular ion peak, which is often weak or absent in standard EI, aiding in the identification of unknown compounds. spectroscopyonline.com

Chemical Ionization Mass Spectrometry (CI-MS) and Electron Ionization Mass Spectrometry (EI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight and structure of analytes. Electron Ionization (EI) and Chemical Ionization (CI) are two common ionization methods used in conjunction with gas chromatography-mass spectrometry (GC-MS). thermofisher.com

Electron Ionization (EI-MS): EI is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV). thermofisher.com This process often leads to extensive fragmentation of the molecule. While this fragmentation pattern can serve as a "fingerprint" for known compounds by comparing it to spectral libraries like those from NIST and Wiley, it can also result in a weak or absent molecular ion peak. thermofisher.comnist.gov This makes the identification of unknown compounds, or those not present in libraries, challenging. thermofisher.com For phosphonate compounds, EI-MS can provide characteristic fragments that aid in structural elucidation. acs.org

Chemical Ionization (CI-MS): In contrast to EI, CI is a soft ionization technique that results in less fragmentation and a more prominent protonated molecule peak ([M+H]+). thermofisher.comacs.org This is particularly advantageous for confirming the molecular weight of a compound. thermofisher.com In CI, a reagent gas (like methane (B114726) or ammonia) is introduced into the ion source, creating reagent ions that then react with the analyte molecules through proton transfer or adduction. thermofisher.comacs.org For organophosphorus compounds, CI-MS often produces a strong protonated molecule as the base peak, along with adduct ions (e.g., [M+C2H5]+), which are valuable for identification. acs.org The choice between EI and CI depends on the analytical goal: EI for structural fingerprinting and library matching, and CI for molecular weight determination. thermofisher.com

A comparison of the two techniques highlights their complementary nature:

FeatureElectron Ionization (EI-MS)Chemical Ionization (CI-MS)
Ionization Process High-energy electron impact thermofisher.comIon-molecule reactions with a reagent gas thermofisher.com
Fragmentation Extensive, complex fragmentation patterns thermofisher.comMinimal fragmentation, "soft" ionization acs.org
Molecular Ion Peak Often weak or absent thermofisher.comStrong protonated molecule peak ([M+H]+) acs.org
Primary Use Structural elucidation and library identification thermofisher.comMolecular weight determination thermofisher.com

High-Resolution Mass Spectrometry for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. nih.govmeasurlabs.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass of an ion with high accuracy, typically to within a few parts per million (ppm). algimed.com This level of precision allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. algimed.comspectralworks.com

The power of HRMS lies in its ability to provide an experimentally determined accurate mass, which can then be used to calculate the elemental formula of an unknown compound or confirm the identity of a known one. lgcstandards.comrsc.org This is a critical step in the characterization of novel materials or the identification of impurities. Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can be coupled with chromatographic techniques like HPLC (LC-HRMS) to analyze complex mixtures. nih.govalgimed.com

Key applications of HRMS in the analysis of this compound include:

Confirmation of Molecular Formula: Verifying the elemental composition of the synthesized this compound. spectralworks.com

Impurity Identification: Identifying and determining the molecular formulas of byproducts or degradation products.

Metabolite and Degradation Studies: Elucidating the structures of transformation products in various environments.

ParameterDescriptionImportance for this compound
Accurate Mass The experimentally determined mass of an ion, measured with high precision. rsc.orgEnables the unambiguous determination of the elemental formula. measurlabs.com
Mass Accuracy The difference between the measured mass and the theoretical mass. algimed.comA measure of the reliability of the elemental composition assignment.
Resolution The ability of the mass analyzer to distinguish between two ions of slightly different m/z ratios. algimed.comHigh resolution is necessary to separate the analyte peak from interfering ions. algimed.com

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Polydispersity Determination

When this compound is polymerized, Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is the standard method for characterizing the resulting polymer's molecular weight and molecular weight distribution (polydispersity). wikipedia.orglcms.cz GPC separates molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules.

The analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all the polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain in determining the average molecular weight.

Polydispersity Index (PDI) or Dispersity (Đ): This is the ratio of Mw to Mn (Mw/Mn) and provides a measure of the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer where all chains have the same length.

Calibration with well-characterized polymer standards, such as polystyrene, is necessary to obtain accurate molecular weight information. wikipedia.orglcms.cz The choice of solvent and column is critical and depends on the polarity and solubility of the polymer. hpst.cz For polymers derived from this compound, a suitable solvent system would be required to ensure complete dissolution. hpst.cz

ParameterDescriptionRelevance to Poly(this compound)
Mn (Number-average molecular weight) Statistical average molecular weight of all the polymer chains in the sample.Influences properties like melt viscosity and tensile strength.
Mw (Weight-average molecular weight) Average molecular weight where the contribution of each chain is weighted by its mass. wikipedia.orgRelates to properties such as toughness and impact strength.
PDI (Polydispersity Index) A measure of the distribution of molecular mass in a given polymer sample (Mw/Mn). wikipedia.orgIndicates the uniformity of the polymer chains, which affects processability and physical properties.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture. nih.gov It is particularly useful for assessing the purity of this compound and separating it from starting materials, byproducts, or degradation products. nih.gov

In HPLC, a sample is forced through a column packed with a stationary phase by a liquid mobile phase at high pressure. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For a non-polar compound like this compound, reversed-phase HPLC would likely be employed, using a non-polar stationary phase and a polar mobile phase.

Key aspects of HPLC analysis include:

Purity Assessment: The area of the main peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity. lgcstandards.com

Impurity Profiling: HPLC can separate and allow for the quantification of impurities present in the sample.

Method Development: The mobile phase composition, flow rate, and column type can be optimized to achieve the desired separation. epa.gov

For reliable quantification, a calibration curve is typically generated using standards of known concentration. The use of high-purity, HPLC-grade solvents is essential to avoid interference from impurities. apcpure.com

Ion Chromatography for Anionic Species (e.g., Phosphate (B84403), Methyl Phosphonate)

Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and analysis of ionic species. It is the ideal technique for detecting and quantifying potential anionic impurities in this compound samples, such as residual phosphate or the degradation product methyl phosphonate. google.comoecd.org

In IC, the stationary phase is an ion-exchange resin, and the mobile phase is an aqueous eluent. The separation is based on the affinity of the different ions for the resin. A conductivity detector is commonly used for detection.

The presence of certain anionic species can indicate:

Incomplete Reaction: Residual phosphate from starting materials.

Degradation: The formation of methyl phosphonate or orthophosphorous acid due to hydrolysis. nih.govoecd.org

Analysis by IC provides crucial information about the stability and purity of the this compound product, ensuring it is free from potentially interfering ionic contaminants.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide information about the molecular structure and functional groups present in a sample. acs.org These methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.

For this compound, vibrational spectroscopy can be used to:

Confirm Functional Groups: Identify the characteristic vibrational bands for the P=O (phosphoryl), P-O-C (phosphonate ester), C=C (alkenyl), and C-H bonds.

Monitor Reactions: Track the disappearance of reactant peaks and the appearance of product peaks during synthesis.

Assess Purity: Detect the presence of impurities with distinct vibrational signatures, such as hydroxyl groups from hydrolysis products.

The FTIR spectrum of a similar compound, dimethyl methylphosphonate (B1257008) (DMMP), shows characteristic absorptions that can be used as a reference. nist.gov For instance, the P=O stretching vibration is typically a strong band in the infrared spectrum. aip.org The analysis of gas-phase FTIR spectra can also provide insights into the conformational isomers of phosphonate compounds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The FT-IR spectrum provides a unique molecular fingerprint based on the absorption of infrared radiation by specific chemical bonds. The analysis of its spectrum reveals characteristic absorption bands that confirm the compound's structure, which incorporates a phosphonate group, a terminal alkene, and aliphatic chains.

Key vibrational bands for organophosphonates are well-established. rsc.orgnist.gov The most prominent peaks for this compound are associated with the P=O (phosphoryl), P-O-C, and C-O-C bonds of the phosphonate ester moiety, as well as the C=C and C-H bonds of the undecenyl chain. rsc.orgresearchgate.net While a specific spectrum for this compound is not publicly available, the expected positions of these peaks can be inferred from analyses of similar phosphonate compounds like dimethyl phosphite (B83602) and dimethyl methylphosphonate. nist.govnist.gov

Table 1: Expected FT-IR Characteristic Absorption Bands for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
C-H (alkane) Stretching 2850 - 2960 Strong
C=C (alkene) Stretching ~1640 Medium-Weak
P=O (phosphoryl) Stretching 1200 - 1260 Strong
P-O-C Stretching 1020 - 1060 Strong

This table is generated based on typical values for the specified functional groups in similar chemical environments. rsc.orgnist.govresearchgate.net

Raman Spectroscopy

Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FT-IR. It detects inelastic scattering of monochromatic light, providing information on molecular vibrations. horiba.com This method is particularly sensitive to non-polar, symmetric bonds, making it highly effective for analyzing the C=C double bond in the undecenyl group and the P=O bond of the phosphonate. researchgate.netrenishaw.com

The terminal alkyne C≡C bond, for instance, typically shows a strong Raman signal around 2100 cm⁻¹, while internal alkynes appear near 2200 cm⁻¹. researchgate.net By analogy, the C=C bond in this compound is expected to produce a distinct signal. The position and intensity of Raman bands are sensitive to the molecular structure and environment. renishaw.comspectroscopyonline.com For example, in polystyrene, C-H vibrations from aliphatic chains appear around 2900 cm⁻¹, while those in aromatic rings are found near 3050 cm⁻¹. renishaw.com Analysis of related phosphonate-functionalized systems on silica (B1680970) has identified P-C bond stretching vibrations around 704 cm⁻¹. researchgate.net

Table 2: Expected Raman Shifts for this compound

Functional Group Vibration Mode Expected Raman Shift (cm⁻¹) Relative Intensity
C-H Stretching 2800 - 3100 Strong
C=C Stretching ~1640 Strong
P=O Stretching 1200 - 1280 Medium

This table is compiled from general data for the functional groups and data from related organophosphorus compounds. renishaw.comresearchgate.net

Thermal Analysis

Thermal analysis techniques are crucial for determining the stability and phase behavior of this compound under temperature changes.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting (T_m), crystallization (T_c), and glass transitions (T_g). nih.gov For this compound, DSC can characterize its behavior at low temperatures or detect exothermic events related to decomposition or polymerization at higher temperatures. While specific DSC data for this compound is not widely published, studies on related materials, such as polymers functionalized with phosphonates, show that DSC is essential for determining their thermal properties. researchgate.netnih.gov The thermal transitions observed are dependent on factors like heating rate, which can indicate kinetic influences on processes like protein unfolding. nih.gov

Thermogravimetric Analysis (TGA) monitors the mass of a sample as it is heated at a controlled rate in a specific atmosphere. This analysis provides critical information about the thermal stability and decomposition profile of a substance. rsc.org For this compound, TGA can determine the onset temperature of decomposition and the temperature at which the maximum rate of weight loss occurs. The degradation patterns revealed by TGA, often coupled with FT-IR or mass spectrometry (MS) to analyze the evolved gases, can elucidate the decomposition mechanism. researchgate.netnih.gov For example, TGA studies on phosphonic acids have shown that their thermal stability can be superior to related compounds and that decomposition can occur in multiple stages corresponding to the loss of different molecular fragments. researchgate.net Research on polymers incorporating phosphonate functionalities indicates they are often thermally stable up to around 140 °C. researchgate.net

Table 3: Hypothetical TGA and DSC Data for an Organophosphonate

Parameter Description Illustrative Value
T_onset (TGA) Temperature at which significant decomposition begins ~150 - 200 °C
T_max (TGA) Temperature of maximum decomposition rate ~250 - 350 °C
Char Yield (TGA) Percentage of material remaining at high temperature Varies (e.g., 10-30%)
T_m (DSC) Melting Point (if crystalline) Not typically observed (liquid at RT)

This table presents illustrative data based on general knowledge of organophosphonate thermal behavior. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC) for Thermal Transitions

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are powerful techniques for determining the atomic and molecular structure of a compound in its solid state. researchgate.net These methods provide precise information on bond lengths, bond angles, and crystal packing. For an organophosphonate to be analyzed by single-crystal XRD, it must be obtainable as a well-ordered crystal. mdpi.com While this compound is a liquid at room temperature, its solid-state structure could potentially be studied at low temperatures or through the formation of crystalline derivatives or complexes. pnas.orgsigmaaldrich.com

Structural studies of related organophosphonate compounds have revealed diverse architectures, from linear chains in zirconium phosphonates to complex spherical clusters in polyoxovanadium organophosphonates. capes.gov.bracs.orgacs.org The structure is often influenced by the bulkiness of the organic group attached to the phosphorus atom. capes.gov.br

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles or molecules in a liquid suspension. horiba.comwikipedia.org DLS works by analyzing the time-dependent fluctuations in the intensity of scattered light that result from the Brownian motion of the particles. wyatt.com Smaller particles diffuse more rapidly, leading to faster fluctuations in the scattered light intensity. wyatt.com

This technique is not used to characterize the molecule of this compound itself, but rather to analyze its behavior when it is part of a larger assembly, such as a nanoparticle, emulsion, or micelle. acs.orgjchr.org For instance, if this compound is used to functionalize nanoparticles or is incorporated into a polymer formulation, DLS can determine the hydrodynamic diameter and size distribution of these colloidal systems. acs.orgethz.chsygnaturediscovery.com The results from DLS are often reported as an intensity-average hydrodynamic diameter and a polydispersity index (PDI), which indicates the breadth of the size distribution. acs.org

Future Directions and Research Opportunities

Development of Novel and Sustainable Synthetic Routes for Undecenyl Dimethyl Phosphonate (B1237965)

Current synthetic methods for undecenyl dimethyl phosphonate, while effective, often rely on traditional chemical processes. Future research is poised to focus on the development of more sustainable and efficient synthetic strategies. This includes exploring green chemistry principles such as the use of environmentally benign solvents, catalytic reactions to minimize waste, and processes that are more atom-economical. For instance, investigating enzyme-catalyzed reactions or flow chemistry processes could lead to higher yields, reduced reaction times, and a lower environmental footprint. The development of one-pot syntheses that minimize purification steps is another key area of interest.

Exploration of this compound in Advanced Functional Materials

The dual functionality of this compound makes it an excellent candidate for the creation of advanced functional materials. The phosphonate group can be leveraged for its flame retardant properties, its ability to chelate with metal ions, and its potential for surface modification of metal oxides. The terminal alkene allows for polymerization or for grafting onto other polymer backbones. Future research will likely focus on:

Flame Retardant Polymers: Incorporating this compound into various polymer matrices to enhance their fire resistance. Research could explore the synergistic effects with other flame retardants.

Surface Modification: Using the phosphonate group to anchor organic layers onto inorganic substrates like titanium dioxide or iron oxides. This can be used to create materials with tailored wettability, corrosion resistance, or biocompatibility.

Hybrid Organic-Inorganic Materials: Creating novel hybrid materials by combining this compound with inorganic nanoparticles or frameworks, potentially leading to materials with unique optical, electronic, or catalytic properties.

Integration with Smart and Responsive Polymeric Systems

The ability of this compound to be incorporated into polymers through its vinyl group presents exciting opportunities for creating smart and responsive materials. These are materials that can change their properties in response to external stimuli such as pH, temperature, or the presence of specific analytes. The phosphonate group can act as a responsive site. For example, the protonation state of the phosphonic acid (after hydrolysis of the ester) is pH-dependent, which could be used to create pH-responsive polymers for applications in drug delivery or sensing. Research in this area could involve the synthesis of copolymers where this compound is combined with other functional monomers to create multi-responsive systems.

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Nanotechnology

The full potential of this compound can be realized through interdisciplinary research that combines expertise from organic chemistry, materials science, and nanotechnology. Organic chemists can develop new synthetic routes and modify the structure of the molecule to fine-tune its properties. Materials scientists can then incorporate these modified compounds into new materials and characterize their performance. Nanotechnologists can explore the use of this compound in the fabrication of nanoscale devices and structures, such as functionalized nanoparticles or self-assembled monolayers. Collaborative efforts will be crucial for translating fundamental research into practical applications.

Computational Chemistry-Guided Design of New Undecenyl Phosphonate Architectures

Computational chemistry and molecular modeling can play a significant role in accelerating the design and discovery of new materials based on undecenyl phosphonate. Density Functional Theory (DFT) and other computational methods can be used to predict the properties of new phosphonate derivatives before they are synthesized in the lab. This can help to screen potential candidates and prioritize synthetic efforts. For example, computational studies could be used to:

Predict the binding affinity of different phosphonate derivatives to various metal surfaces.

Simulate the flame retardant mechanism of phosphonate-containing polymers.

Model the self-assembly behavior of undecenyl phosphonate on different substrates.

This in-silico approach can save significant time and resources in the development of next-generation materials.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing undecenyl dimethyl phosphonate with high purity and yield?

  • Methodological Answer : Synthesis optimization requires monitoring reaction parameters such as temperature, molar ratios, and catalyst selection. For example, a stepwise approach (e.g., phosphorylation of undecenol with dimethyl phosphite) should be validated using nuclear magnetic resonance (NMR) spectroscopy to confirm intermediate formation . Purity can be assessed via gas chromatography (GC) or high-performance liquid chromatography (HPLC), with yields improved by iterative solvent selection (e.g., dichloromethane vs. tetrahydrofuran) .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adhere to strict safety protocols:

  • Use fume hoods to avoid inhalation of vapors.
  • Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Store in airtight containers at 2–8°C, away from oxidizing agents .
  • In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose via certified hazardous waste channels .

Q. What analytical techniques are most reliable for characterizing this compound’s structural and thermal properties?

  • Methodological Answer :

  • Structural Analysis : Combine 1^{1}H/13^{13}C NMR and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., P=O stretch at 1250–1300 cm1^{-1}) .
  • Thermal Stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for organophosphonates) .

Advanced Research Questions

Q. How can factorial design methodologies optimize reaction conditions for this compound derivatives?

  • Methodological Answer : Implement a 2k^k factorial design to evaluate variables (e.g., temperature, catalyst concentration, reaction time). For example:

VariableLow Level (-1)High Level (+1)
Temperature60°C80°C
Catalyst (mol%)1%3%
Analyze interactions using ANOVA to identify statistically significant factors affecting yield .

Q. What strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?

  • Methodological Answer :

  • Data Triangulation : Compare results from multiple techniques (e.g., GC-MS, NMR kinetics).
  • Error Source Analysis : Systematically test variables such as moisture levels (via Karl Fischer titration) or trace metal impurities (via inductively coupled plasma mass spectrometry, ICP-MS) .
  • Replicate Studies : Use independent batches of catalysts and substrates to confirm reproducibility .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • Employ density functional theory (DFT) to calculate electron density maps and transition states.
  • Validate predictions with experimental kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy) .

Methodological and Theoretical Frameworks

Q. What ethical and methodological rigor is required when publishing this compound research?

  • Methodological Answer :

  • Ethical Compliance : Disclose all safety protocols and disposal methods per institutional guidelines. Avoid human/animal testing unless explicitly approved .
  • Data Transparency : Provide raw datasets, calibration curves, and error margins in supplementary materials. Use platforms like Zenodo for open-access data sharing .

Q. How should researchers integrate organophosphonate chemistry theories into experimental design for this compound applications?

  • Methodological Answer :

  • Link studies to established frameworks (e.g., nucleophilic substitution mechanisms in phosphorylation).
  • Use literature reviews to identify gaps, such as unexplored solvent effects on reaction stereochemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.